molecular formula C8H12O3 B2662314 Methyl 3-(3-oxocyclobutyl)propanoate CAS No. 1019842-24-0

Methyl 3-(3-oxocyclobutyl)propanoate

Cat. No.: B2662314
CAS No.: 1019842-24-0
M. Wt: 156.181
InChI Key: RJKVUZPDPUYBCD-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxocyclobutyl)propanoate is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol It is a derivative of propanoic acid and features a cyclobutyl ring with a ketone group at the third position

Preparation Methods

Chemical Reactions Analysis

Methyl 3-(3-oxocyclobutyl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, amides, and other esters .

Scientific Research Applications

Methyl 3-(3-oxocyclobutyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3-oxocyclobutyl)propanoate involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and metabolic reactions .

Comparison with Similar Compounds

Methyl 3-(3-oxocyclobutyl)propanoate can be compared with similar compounds such as:

These compounds share similar chemical properties and reactivity but differ in their specific applications and effects due to variations in their molecular structures.

Properties

IUPAC Name

methyl 3-(3-oxocyclobutyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)3-2-6-4-7(9)5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKVUZPDPUYBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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